molecular formula C12H13N3O2 B1628956 ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE CAS No. 32704-59-9

ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE

Cat. No.: B1628956
CAS No.: 32704-59-9
M. Wt: 231.25 g/mol
InChI Key: IXILFWWVOLRGAE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of an amino group and a phenyl group in the structure of ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs multi-component condensation reactions. These reactions are catalyzed by magnetic nanoparticles or other catalysts to enhance yield and efficiency. The use of eco-friendly catalysts like Amberlyst-70 is also gaining popularity due to its non-toxic and thermally stable properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate is unique due to the presence of both an amino group and a phenyl group, which enhance its reactivity and potential for diverse applications. The ester group also provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .

Properties

CAS No.

32704-59-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(13)15-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15)

InChI Key

IXILFWWVOLRGAE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N

Origin of Product

United States

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